molecular formula C26H30N4OS B2560101 N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1223920-77-1

N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide

Katalognummer B2560101
CAS-Nummer: 1223920-77-1
Molekulargewicht: 446.61
InChI-Schlüssel: XUCBKJZQCMFALH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H30N4OS and its molecular weight is 446.61. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors and Enzyme Interaction

Chemical inhibitors, including compounds with complex structures similar to the specified chemical, play a crucial role in understanding enzyme interactions within human liver microsomes. These inhibitors help in assessing drug-drug interactions by inhibiting specific Cytochrome P450 (CYP) isoforms. Such studies are pivotal in predicting metabolic pathways and potential interactions of new chemical entities (Khojasteh et al., 2011).

Synthesis and Pharmacological Profile Improvement

Research on structural analogs of pyrrolidin-2-one pharmacophores, including compounds with complex molecular structures, has shown significant interest due to their potential in enhancing pharmacological profiles. These compounds are studied for their ability to facilitate memory processes and attenuate cognitive function impairment. Such research highlights the importance of stereochemistry and the direct relationship between molecular configuration and biological properties, providing a pathway for the synthesis of more effective CNS agents (Veinberg et al., 2015).

Antitubercular Activity

Modifications of certain chemical structures have been evaluated for their antitubercular activity against various Mycobacterium strains. These studies focus on the synthesis of derivatives with potent activity, showcasing the potential of complex molecules in contributing to the development of new antitubercular agents (Asif, 2014).

Cyclooxygenase Inhibition for Arthritis Treatment

Compounds like ABT-963, which have a complex molecular structure, exhibit selectivity as COX-2 inhibitors, suggesting their utility in treating pain and inflammation associated with arthritis. Such research underscores the therapeutic potential of synthesizing and studying compounds with intricate chemical structures for anti-inflammatory applications (Asif, 2016).

Heterocyclic N-oxide Molecules in Drug Development

Heterocyclic N-oxide molecules, which share structural similarities with the specified compound, are highlighted for their versatility in organic synthesis, catalysis, and medicinal applications. These molecules have shown potential in forming metal complexes, acting as catalysts, and serving as potent compounds with anticancer, antibacterial, and anti-inflammatory activities. This area of research demonstrates the diverse applications of complex molecules in advancing chemistry and drug development (Li et al., 2019).

Eigenschaften

IUPAC Name

N-(4-phenylbutan-2-yl)-1-(6-phenylsulfanylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4OS/c1-20(12-13-21-8-4-2-5-9-21)27-26(31)22-16-18-30(19-17-22)24-14-15-25(29-28-24)32-23-10-6-3-7-11-23/h2-11,14-15,20,22H,12-13,16-19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCBKJZQCMFALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenylbutan-2-yl)-1-[6-(phenylsulfanyl)pyridazin-3-yl]piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.